2,8-Dibromodibenzofuran

Synthetic Chemistry Bromination Reaction Optimization

Specify 2,8-Dibromodibenzofuran (CAS 10016-52-1) for your OLED R&D. Its 2,8-dibromo regiochemistry provides linear, para-like geometry essential for rod-like polymers and host materials with superior charge mobility. 2,7- or 4,6-isomers cannot substitute without altering electronic properties. Procure ≥98% GC purity for reproducible Suzuki/Stille cross-coupling and perovskite passivation (PeLED EQE 19.9%).

Molecular Formula C12H6Br2O
Molecular Weight 325.98 g/mol
CAS No. 10016-52-1
Cat. No. B157981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dibromodibenzofuran
CAS10016-52-1
Molecular FormulaC12H6Br2O
Molecular Weight325.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H6Br2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
InChIKeyUFCZRCPQBWIXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dibromodibenzofuran (CAS 10016-52-1) for OLED and Advanced Materials R&D


2,8-Dibromodibenzofuran (CAS 10016-52-1), a symmetrical dibrominated dibenzofuran derivative, serves as a critical bifunctional building block for synthesizing high-performance organic electronic materials . The molecule features two reactive bromine atoms at the 2 and 8 positions of a rigid, planar dibenzofuran core, enabling controlled extension of π-conjugated systems via cross-coupling reactions [1]. Its primary applications are as a key intermediate in the construction of host materials, emitters, and charge-transport layers for Organic Light-Emitting Diodes (OLEDs), as well as an additive in perovskite light-emitting diodes (PeLEDs) [2][3].

Why 2,8-Dibromodibenzofuran Cannot Be Replaced by Its 2,7- or 4,6-Dibromo Isomers in Material Synthesis


The regiochemistry of bromine substitution on the dibenzofuran core is not arbitrary; it dictates the symmetry, electronic properties, and final polymer or small-molecule architecture [1]. 2,8-Dibromodibenzofuran provides a linear, para-like geometry that is essential for constructing highly conjugated, rod-like polymers and host materials with specific charge transport characteristics [2]. In contrast, substitution at the 2,7- or 4,6- positions introduces angularity and disrupts the desired linear π-conjugation, leading to materials with inferior charge carrier mobility, altered energy levels, and ultimately, reduced device performance [3]. This fundamental structural difference means that 2,7- or 4,6-dibromo isomers cannot be used as a 'drop-in' replacement for 2,8-dibromodibenzofuran without completely altering the target material's properties and function.

Quantitative Evidence for 2,8-Dibromodibenzofuran (CAS 10016-52-1) Differentiation


Synthesis Yield Comparison: 2,8- vs 2,7- and 4,6-Dibromodibenzofuran from Dibenzofuran

The direct bromination of dibenzofuran yields a mixture of regioisomers. However, the synthesis of 2,8-dibromodibenzofuran can be optimized to achieve yields significantly higher than those reported for other isomers. One procedure achieves a 38% yield of pure 2,8-dibromodibenzofuran after recrystallization from n-hexane . In comparison, the 2,7-dibromo isomer is typically formed as a minor product in these reactions, with literature describing its formation as part of a mixture of furans [1]. No optimized, high-yielding, and isolated synthesis of 4,6-dibromodibenzofuran is reported under similar conditions, indicating a strong preference for 2- and 8- substitution.

Synthetic Chemistry Bromination Reaction Optimization

Impact of Regiochemistry on Organic Light-Emitting Diode (OLED) Host Material Performance

Materials synthesized using 2,8-dibromodibenzofuran as a core building block demonstrate superior performance in OLED devices compared to those built from other cores. An OLED host material synthesized from a 2,8-dibromodibenzofuran precursor, when used in a phosphorescent OLED, achieved a maximum external quantum efficiency (EQE) of 12.5% [1]. In contrast, host materials based on the 2,7-dibenzofuran isomer are typically studied for different properties and do not yield comparable high-efficiency data in this device architecture [2].

OLED Host Material External Quantum Efficiency

Comparative Performance in Perovskite Light-Emitting Diodes (PeLEDs)

When used as a small-molecule additive (passivator) in green quasi-2D perovskite light-emitting diodes (PeLEDs), 2,8-dibromodibenzofuran (diBDF) enables a peak external quantum efficiency (EQE) of 19.9% and a peak current efficiency of 65.0 cd A⁻¹ [1]. While 2,7-dibromodibenzofuran has not been reported as a PeLED passivator, the performance of diBDF-treated devices significantly exceeds that of standard PeLEDs without any passivation additive, which typically exhibit EQEs below 10% [2].

Perovskite LEDs Passivation External Quantum Efficiency

Primary Application Scenarios for Procuring 2,8-Dibromodibenzofuran (CAS 10016-52-1)


Synthesis of High-Performance OLED Host and Charge Transport Materials

Researchers and industrial R&D teams procure 2,8-dibromodibenzofuran as the key starting material for synthesizing novel host materials and charge transport layers for OLEDs. Its 2,8-dibromo substitution pattern enables the creation of linear, highly conjugated molecules that serve as universal hosts for both phosphorescent and TADF emitters, as evidenced by device EQEs reaching 12.5% [1]. The compound's >98.0% purity (by GC) is essential for the reproducibility and performance of these materials [2].

Additive for Efficient Perovskite Light-Emitting Diodes (PeLEDs)

This compound is procured for use as a small-molecule passivating agent in the fabrication of highly efficient quasi-2D PeLEDs. By coordinating with uncoordinated Pb²⁺ ions, it reduces nonradiative recombination, leading to a peak EQE of 19.9% and current efficiency of 65.0 cd A⁻¹ in green-emitting devices [3].

Building Block for Tailored Polymer Architectures

2,8-Dibromodibenzofuran is purchased for use as a rigid, electron-accepting building block in Suzuki or Stille polymerizations. The para-like geometry of the bromines ensures a linear polymer backbone, which is crucial for achieving high charge carrier mobility and desired optoelectronic properties in the final material [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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